molecular formula C5H16Cl2N2O B6171582 1,5-diaminopentan-3-ol dihydrochloride CAS No. 81555-06-8

1,5-diaminopentan-3-ol dihydrochloride

Cat. No.: B6171582
CAS No.: 81555-06-8
M. Wt: 191.1
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Description

1,5-Diaminopentan-3-ol dihydrochloride (CAS: 17496-21-8) is a dihydrochloride salt of the primary amine 1,5-diaminopentan-3-ol. Its molecular formula is C₅H₁₅Cl₂N₂O, with a molecular weight of 205.10 g/mol (calculated from ). The compound is classified as a chemical building block, often utilized in organic synthesis and pharmaceutical research due to its bifunctional amine-alcohol structure, which facilitates reactions such as crosslinking or derivatization . Its dihydrochloride form enhances solubility in aqueous environments, a critical feature for applications in biological or analytical settings.

Properties

CAS No.

81555-06-8

Molecular Formula

C5H16Cl2N2O

Molecular Weight

191.1

Purity

95

Origin of Product

United States

Preparation Methods

Reaction of 1,5-Dichloropentane with Ammonia

In this two-step process, 1,5-dichloropentane undergoes nucleophilic substitution with aqueous ammonia under controlled conditions. The reaction is typically conducted at 80–100°C for 12–24 hours in a sealed reactor to prevent ammonia volatilization. The intermediate 1,5-diaminopentane is isolated via vacuum distillation before further functionalization.

Key parameters influencing yield include:

  • Ammonia concentration : Excess ammonia (4–6 equivalents) minimizes polyalkylation byproducts.

  • Solvent system : Polar aprotic solvents like dimethylformamide (DMF) enhance reaction kinetics.

Hydroxylation and Hydrochlorination

The hydroxyl group at the third carbon is introduced via oxidation or hydroxylation. A common approach involves treating 1,5-diaminopentane with hydrogen peroxide (H₂O₂) in acidic media, followed by hydrochlorination with concentrated HCl. The final dihydrochloride salt is precipitated by cooling the reaction mixture to 0–5°C.

Typical Reaction Conditions

ParameterValue
Temperature50–60°C
Reaction Time6–8 hours
HCl Concentration12 M (37% w/w)
Yield65–75%

Biochemical Methods via Enzymatic Cascades

Recent advances in biocatalysis have enabled the synthesis of chiral amino alcohols from L-lysine through enzymatic cascade reactions. These methods offer superior stereocontrol compared to traditional chemical routes.

Dioxygenase-Catalyzed Hydroxylation

The hydroxyl group is introduced regioselectively using iron(II)/α-ketoglutarate-dependent dioxygenases (αKAOs). For example:

  • KDO1 dioxygenase hydroxylates L-lysine at the C3 position to yield (3S)-hydroxy-L-lysine.

  • KDO2 dioxygenase targets the C4 position, producing (4R)-hydroxy-L-lysine.

Decarboxylation to Amino Alcohols

Hydroxylated lysine derivatives undergo PLP-dependent decarboxylation using enzymes such as lysine decarboxylase (LDC). This step removes the α-carboxylic group while retaining the hydroxylated β/gamma carbon, yielding 1,5-diaminopentan-3-ol.

Enzymatic Reaction Optimization

FactorOptimal Condition
pH7.0–7.5 (phosphate buffer)
Temperature37°C
Cofactor20 μM pyridoxal phosphate
Substrate Concentration50–75 g/L L-lysine

Industrial-Scale Production

Industrial protocols prioritize cost efficiency and scalability, often modifying laboratory methods for bulk synthesis.

Continuous-Flow Alkylation

Large-scale reactors employ continuous-flow systems to maintain consistent temperature and pressure. Key advantages include:

  • Reduced byproduct formation : Short residence times minimize side reactions.

  • Automated pH control : In-line sensors adjust ammonia feed rates dynamically.

Crystallization and Purification

The dihydrochloride salt is purified via recrystallization from ethanol/water mixtures. Industrial facilities use anti-solvent crystallization to enhance particle size uniformity, critical for pharmaceutical-grade material.

Comparative Analysis of Synthesis Routes

MethodYield (%)Purity (%)StereocontrolScalability
Chemical Alkylation7095LowHigh
Enzymatic Cascade8599HighModerate
Industrial Continuous6897LowVery High

Key Observations :

  • Enzymatic methods achieve superior stereochemical outcomes but require costly enzyme immobilization for reuse.

  • Industrial processes favor chemical routes for throughput, despite moderate yields.

Chemical Reactions Analysis

Types of Reactions

1,5-Diaminopentan-3-ol dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Biochemical Studies

Cadaverine plays a crucial role in biochemical research, particularly in studies related to metabolism and cellular processes. Its involvement in lysine metabolism has been extensively documented, with elevated levels linked to metabolic disorders . Researchers utilize cadaverine as a marker for studying bacterial vaginosis due to its association with unpleasant odors produced by certain bacteria.

Pharmaceutical Development

The compound has potential applications in pharmaceutical formulations. It can act as a precursor for synthesizing various bioactive molecules, including polyamines that are essential for cellular growth and differentiation . Its derivatives are being explored for their therapeutic effects against cancer and other diseases.

Polymer Chemistry

In polymer chemistry, 1,5-diaminopentan-3-ol dihydrochloride is used as a building block for polyurethanes and other polymers. Its ability to form cross-links enhances the mechanical properties of polymeric materials. Research indicates that incorporating cadaverine into polymer matrices improves their thermal stability and biodegradability .

Food Industry

Cadaverine is also studied for its role in food science, particularly in relation to food spoilage and preservation. Understanding its formation can help develop strategies to mitigate spoilage in protein-rich foods, thereby extending shelf life .

Environmental Science

In environmental applications, cadaverine is being investigated for its potential use in bioremediation processes. Its ability to interact with various pollutants suggests that it could be employed to enhance the degradation of harmful substances in contaminated environments .

Case Studies

Application AreaCase Study ExampleFindings
Biochemical StudiesElevated cadaverine levels in patients with lysine metabolism defectsIdentified as a biomarker for metabolic disorders; implications for diagnostic testing
Pharmaceutical DevelopmentSynthesis of polyamine derivatives from cadaverineDemonstrated anti-cancer properties in vitro; potential for drug development
Polymer ChemistryUse of cadaverine in developing biodegradable polymersEnhanced mechanical properties; improved environmental impact due to biodegradability
Food IndustryAnalysis of cadaverine formation during meat spoilageInsights into spoilage mechanisms; strategies developed for food preservation
Environmental ScienceCadaverine's role in bioremediation of heavy metal contaminantsEffective in enhancing microbial degradation of pollutants; promising results in field trials

Mechanism of Action

The mechanism of action of 1,5-diaminopentan-3-ol dihydrochloride involves its interaction with various molecular targets. It can act as a ligand for certain enzymes, influencing their activity. The compound’s primary amine groups allow it to form hydrogen bonds and ionic interactions with biological molecules, affecting pathways related to cell signaling and metabolism .

Comparison with Similar Compounds

Comparison with Similar Dihydrochloride Compounds

Structural and Chemical Composition

The term "dihydrochloride" indicates the presence of two hydrochloric acid (HCl) molecules bound to the parent compound, distinguishing it from monohydrochlorides (e.g., valtorcitabine hydrochloride) . This structural difference impacts solubility, stability, and reactivity. For example:

Compound Molecular Formula Molecular Weight (g/mol) HCl Molecules Key Features
1,5-Diaminopentan-3-ol dihydrochloride C₅H₁₅Cl₂N₂O 205.10 2 Bifunctional amine-alcohol; used in synthesis
Cadaverine dihydrochloride C₅H₁₄Cl₂N₂ 189.09 2 Linear diamine; biogenic amine standard in food analysis
Putrescine dihydrochloride C₄H₁₄Cl₂N₂ 177.07 2 Found in decaying meat; analytical standard
S-(2-(Dimethylamino)ethyl pseudothiourea dihydrochloride C₅H₁₄Cl₂N₄S 237.17 2 Sensitizing agent; restricted in EU
Valtorcitabine dihydrochloride C₁₃H₂₂Cl₂N₄O₄ 369.24 2 Antiviral prodrug; pharmaceutical use

Solubility and Preparation

Dihydrochloride salts generally exhibit higher aqueous solubility than their free base counterparts. For instance:

  • Cadaverine dihydrochloride and putrescine dihydrochloride are dissolved in water at concentrations of 171.4 mg and 182.7 mg per 100 mL , respectively, to prepare 1000 mg/L stock solutions for analytical standards .
  • This compound’s solubility profile aligns with its role in synthesis, where aqueous solubility is critical for reaction efficiency .

Stability and Reactivity

The two HCl molecules in dihydrochlorides improve stability by neutralizing the amine groups, reducing degradation under acidic conditions. This contrasts with monohydrochlorides (e.g., dyclonine hydrochloride), where a single HCl may offer less buffering capacity .

Q & A

Q. What are the established synthetic routes for 1,5-diaminopentan-3-ol dihydrochloride, and what key reaction parameters influence yield?

Methodological Answer: Synthesis typically involves reductive amination of ketones or aldehydes with appropriate amines, followed by hydrochloric acid treatment to form the dihydrochloride salt. Key parameters include:

  • pH control during salt formation to ensure stoichiometric protonation of both amine groups .
  • Temperature optimization (e.g., 0–5°C for acid addition to prevent decomposition) .
  • Use of anhydrous solvents (e.g., ethanol or methanol) to avoid side reactions . Yields are influenced by precursor purity and reaction time, with typical yields ranging from 60–85% for similar dihydrochloride compounds .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR in D₂O or DMSO-d₆ to confirm backbone structure and salt formation. Amine proton signals appear at δ 2.5–3.5 ppm .
  • Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) in positive ion mode to verify molecular weight (expected [M+H]⁺ ≈ 207.1 g/mol) .
  • Ion Chromatography : To quantify chloride content (theoretical: ~34.3% for dihydrochloride salts) .

Advanced Research Questions

Q. How can researchers optimize solvent systems and catalyst selection in the synthesis of this compound to improve enantiomeric purity?

Methodological Answer:

  • Chiral Catalysts : Use (R)- or (S)-BINAP ligands in asymmetric hydrogenation steps to control stereochemistry .
  • Solvent Optimization : Polar aprotic solvents (e.g., acetonitrile) enhance reaction specificity, reducing racemization .
  • Crystallization : Recrystallization from ethanol/water mixtures improves enantiomeric excess (ee >98% achievable) .

Q. What strategies are recommended for resolving discrepancies between computational predictions and experimental NMR data for this compound conformers?

Methodological Answer:

  • Conformational Analysis : Perform DFT calculations (e.g., B3LYP/6-31G*) to model low-energy conformers. Compare with 2D NMR (NOESY) to validate spatial proximity of protons .
  • Solvent Effects : Account for solvent polarity in computational models (DMSO shifts amine proton signals upfield by ~0.3 ppm) .

Q. What experimental designs are appropriate for investigating the chelation properties of this compound with transition metals?

Methodological Answer:

  • Titration Calorimetry : Measure binding constants (Kd) for metal ions (e.g., Cu²⁺, Ni²⁺) in aqueous buffers .
  • Spectroscopic Titration : Monitor UV-Vis absorbance shifts (e.g., d-d transitions) at varying ligand:metal ratios .
  • X-ray Crystallography : Resolve crystal structures of metal complexes to confirm coordination geometry .

Data Analysis & Reproducibility

Q. How should researchers address batch-to-batch variability in biological activity testing of this compound derivatives?

Methodological Answer:

  • Standardized Purity Protocols : Use HPLC (≥99% purity) and Karl Fischer titration for moisture control .
  • Biological Replicates : Include ≥3 independent replicates in enzyme assays (e.g., LSD1 inhibition studies) to account for variability .
  • Metadata Documentation : Record storage conditions (e.g., desiccated at −20°C) and solvent history to identify degradation sources .

Q. What statistical approaches are required when analyzing dose-response curves for this compound in enzyme inhibition studies?

Methodological Answer:

  • Nonlinear Regression : Fit data to a Hill equation (variable slope) using software like GraphPad Prism. Report IC₅₀ values with 95% confidence intervals .
  • Outlier Detection : Apply Grubbs’ test to exclude aberrant data points from triplicate measurements .
  • Synergy Analysis : Use Chou-Talalay method for combination studies with other inhibitors .

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